2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide
Overview
Description
2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide is a complex organic compound with potential applications in various scientific fields. This compound consists of several functional groups, including amino, benzyl, pyrrolidinyl, and acetamide moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide generally involves multiple steps:
Preparation of Pyrrolidine Derivative: : Synthesis begins with the preparation of a pyrrolidine derivative, which is then functionalized to introduce the benzyl group.
Formation of the Amide Bond:
Final Amination Step: : The final step involves the alkylation with ethylamine, yielding the desired compound.
Industrial Production Methods
Industrial-scale production often incorporates optimized reaction conditions to maximize yield and purity. These conditions may include:
Temperature Control: : Reactions are carried out under controlled temperature conditions to minimize side reactions.
Catalysis: : Catalysts may be used to enhance reaction rates and selectivity.
Purification Techniques: : Chromatography and crystallization are commonly employed for purification.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide undergoes various reactions, including:
Oxidation: : Converts the compound to its corresponding oxidized forms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reductive conditions may involve reagents like lithium aluminium hydride or sodium borohydride to yield reduced derivatives.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substituents: : Halogenated reagents, acylating agents.
Major Products
Oxidized Derivatives: : Such as ketones or aldehydes.
Reduced Forms: : Such as alcohols or amines.
Substituted Products: : Various derivatives depending on the substituents introduced.
Scientific Research Applications
2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide has diverse applications in:
Chemistry: : Used as a building block in the synthesis of complex organic molecules and in catalysis studies.
Biology: : Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: : Investigated for its potential therapeutic applications in neurology and psychiatry.
Industry: : Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action involves:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their function.
Pathways Involved: : The compound can modulate biochemical pathways by acting as an agonist, antagonist, or inhibitor.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide stands out due to its specific structural features:
Pyrrolidine Derivatives: : Other compounds like 2-Amino-N-((S)-1-phenyl-pyrrolidin-2-ylmethyl)-N-ethyl-acetamide share a similar backbone but differ in substituent groups, affecting their reactivity and application.
Acetamide Compounds: : Variants such as 2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-methyl-acetamide demonstrate differences in alkyl group length, impacting their solubility and binding properties.
Properties
IUPAC Name |
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-18(16(20)11-17)13-15-9-6-10-19(15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,17H2,1H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGIHLJCGMEUGZ-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141101 | |
Record name | Acetamide, 2-amino-N-ethyl-N-[[(2S)-1-(phenylmethyl)-2-pyrrolidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354001-81-2 | |
Record name | Acetamide, 2-amino-N-ethyl-N-[[(2S)-1-(phenylmethyl)-2-pyrrolidinyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354001-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-amino-N-ethyl-N-[[(2S)-1-(phenylmethyl)-2-pyrrolidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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